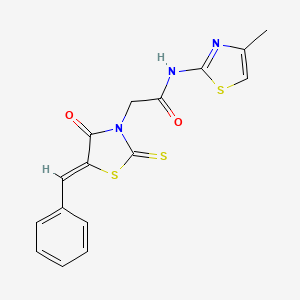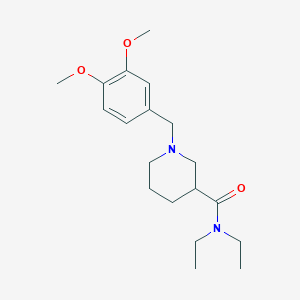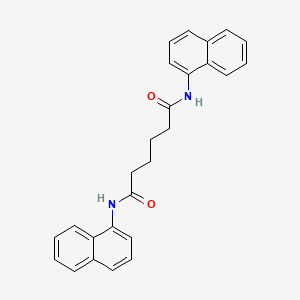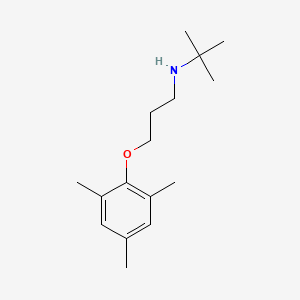
N-1-adamantyl-1-ethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-1-ethyl-4-piperidinamine (AEPD) is a chemical compound that belongs to the class of adamantylamines. It is a chiral compound with a molecular weight of 279.43 g/mol and a molecular formula of C18H28N. AEPD has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
N-1-adamantyl-1-ethyl-4-piperidinamine exerts its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant genes. N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting neurons from oxidative damage.
Biochemical and Physiological Effects:
N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to have several biochemical and physiological effects. It can improve mitochondrial function, increase ATP production, and enhance the activity of the electron transport chain. N-1-adamantyl-1-ethyl-4-piperidinamine can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-1-ethyl-4-piperidinamine has several advantages for use in lab experiments. It is a stable and easily synthesizable compound, and its effects on neuronal function and oxidative stress can be easily measured using various assays. However, N-1-adamantyl-1-ethyl-4-piperidinamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-1-adamantyl-1-ethyl-4-piperidinamine. One potential application is in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. N-1-adamantyl-1-ethyl-4-piperidinamine could also be investigated for its potential use in the prevention of age-related cognitive decline. Additionally, N-1-adamantyl-1-ethyl-4-piperidinamine could be studied for its potential use as a neuroprotective agent in traumatic brain injury and stroke. Further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-1-adamantyl-1-ethyl-4-piperidinamine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-1-ethyl-4-piperidinamine involves the reaction between 1-adamantanecarboxylic acid and ethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-1-adamantyl-1-ethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress. N-1-adamantyl-1-ethyl-4-piperidinamine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(1-adamantyl)-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-19-5-3-16(4-6-19)18-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,18H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJPTTBCNGLTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)


![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)

![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)
![ethyl 3-[2-(3-fluorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)
